molecular formula C23H24F2N4O3 B2888138 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide CAS No. 1172380-88-9

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2888138
CAS RN: 1172380-88-9
M. Wt: 442.467
InChI Key: XGADVZDRRKSMBK-UHFFFAOYSA-N
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Description

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C23H24F2N4O3 and its molecular weight is 442.467. The purity is usually 95%.
BenchChem offers high-quality 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Characterization of Novel GPR39 Agonists

Research has identified kinase inhibitors LY2784544 and GSK2636771 as novel GPR39 agonists. These compounds exhibit probe-dependent and pathway-dependent allosteric modulation by zinc, expanding potential off-targets to include G protein–coupled receptors. The study underscores zinc's role as an allosteric potentiator of small-molecule-induced GPR39 activation, highlighting its significance in GPR39-related therapeutic applications Sato, Huang, Kroeze, & Roth, 2016.

Antimicrobial Activity of Fluoro- and Morpholino-Containing Compounds

A study on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, revealed significant antimicrobial potency. These compounds, particularly sulfonamide derivatives, showed potent antifungal activity compared to carbamate derivatives, indicating their potential as antimicrobial agents Janakiramudu et al., 2017.

Synthesis and Characterization of Pyrazolo[3,4-d]pyrimidines

The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involved reactions with various amines to form amides, demonstrating a method for creating substituted amides and pyrimidines with potential biological applications Eleev, Kutkin, & Zhidkov, 2015.

Cytotoxicity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives

The development of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives revealed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential as anticancer agents Hassan, Hafez, & Osman, 2014.

Antifungal and Antitumor Activities

Synthesis and evaluation of benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moieties revealed higher antifungal activity compared to the standard, carbendazim. The compounds with 4-fluorobenzyl or 4-chlorobenzyl moiety exhibited excellent antifungal activity, demonstrating the potential of these compounds in developing new antifungal agents Qu, Li, Xing, & Jiang, 2015.

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N4O3/c24-18-3-1-17(2-4-18)16-32-21-15-29(20-7-5-19(25)6-8-20)27-22(21)23(30)26-9-10-28-11-13-31-14-12-28/h1-8,15H,9-14,16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGADVZDRRKSMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide

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